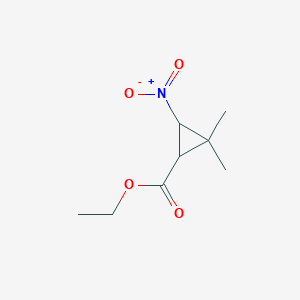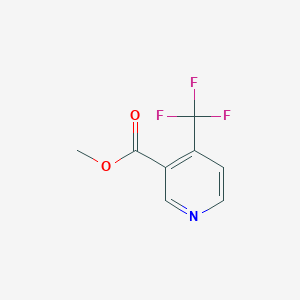
Methyl 4-(trifluoromethyl)nicotinate
Übersicht
Beschreibung
WAY-223716-A ist eine chemische Verbindung, die aufgrund ihrer einzigartigen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen großes Interesse geweckt hat. Diese Verbindung ist bekannt für ihre spezifischen Wechselwirkungen auf molekularer Ebene, was sie zu einem wertvollen Studienobjekt in Chemie, Biologie und Medizin macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von WAY-223716-A umfasst eine Reihe von chemischen Reaktionen, die präzise Bedingungen erfordern, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Der Syntheseweg beginnt typischerweise mit der Herstellung von Zwischenverbindungen, die dann weiteren Reaktionen unterzogen werden, um WAY-223716-A zu bilden. Zu den in diesen Reaktionen häufig verwendeten Reagenzien gehören organische Lösungsmittel, Katalysatoren und spezifische Reaktanten, die die Bildung der Verbindung erleichtern.
Industrielle Produktionsmethoden
In industrieller Umgebung wird die Produktion von WAY-223716-A unter Verwendung optimierter Reaktionsbedingungen hochskaliert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Verwendung von großtechnischen Reaktoren, kontrollierten Temperatur- und Druckbedingungen sowie eine kontinuierliche Überwachung des Reaktionsverlaufs. Das Endprodukt wird dann mit Techniken wie Kristallisation, Destillation oder Chromatographie gereinigt, um die gewünschte Qualität zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
WAY-223716-A durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.
Reduktion: In dieser Reaktion gewinnt die Verbindung Elektronen oder Wasserstoff, was zu reduzierten Produkten führt.
Substitution: Dies beinhaltet den Austausch einer funktionellen Gruppe in der Verbindung durch eine andere, die häufig durch spezifische Reagenzien erleichtert wird.
Häufige Reagenzien und Bedingungen
Zu den häufig verwendeten Reagenzien bei den Reaktionen von WAY-223716-A gehören Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren, die die Reaktionsgeschwindigkeit erhöhen. Die Bedingungen für diese Reaktionen variieren, wobei einige erhöhte Temperaturen, spezifische pH-Werte oder inerte Atmosphären erfordern, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von WAY-223716-A gebildet werden, hängen von der Art der Reaktion und den spezifischen Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu sauerstoffhaltigen Derivaten führen, während Reduktionsreaktionen reduzierte Formen der Verbindung liefern. Substitutionsreaktionen führen zur Bildung neuer Verbindungen mit unterschiedlichen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
WAY-223716-A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und als Standard für analytische Techniken verwendet.
Biologie: Die Verbindung wird auf ihre Wechselwirkungen mit biologischen Molekülen und ihre potenziellen Auswirkungen auf zelluläre Prozesse untersucht.
Medizin: Es werden laufende Forschungen durchgeführt, um das therapeutische Potenzial von WAY-223716-A bei der Behandlung verschiedener Krankheiten zu untersuchen, einschließlich seiner Rolle als Arzneimittelkandidat.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese anderer chemischer Produkte verwendet.
Wirkmechanismus
Der Wirkmechanismus von WAY-223716-A beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Diese Wechselwirkungen können verschiedene biochemische Wege modulieren, was zu den beobachteten Wirkungen der Verbindung führt. Die genauen molekularen Zielstrukturen und Wege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wissenschaftliche Forschungsanwendungen
WAY-223716-A has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore the therapeutic potential of WAY-223716-A in treating various diseases, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Wirkmechanismus
The mechanism of action of WAY-223716-A involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
WAY-223716-A kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben. Zu ähnlichen Verbindungen gehören solche mit analogen Strukturen oder ähnlichen funktionellen Gruppen. Der Vergleich kann auf verschiedenen Faktoren basieren, wie z. B.:
Chemische Struktur: Unterschiede in der Anordnung von Atomen und funktionellen Gruppen.
Reaktivität: Variationen in den Arten von Reaktionen und den erforderlichen Bedingungen.
Anwendungen: Unterschiedliche Anwendungen in der wissenschaftlichen Forschung und Industrie.
Einige ähnliche Verbindungen zu WAY-223716-A sind WAY-151693 und andere Sulfanilidderivate .
Eigenschaften
IUPAC Name |
methyl 4-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)5-4-12-3-2-6(5)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUABQNZKSSKRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379654 | |
| Record name | methyl 4-(trifluoromethyl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-82-7 | |
| Record name | methyl 4-(trifluoromethyl)nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(trifluoromethyl)nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)
![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)
![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)
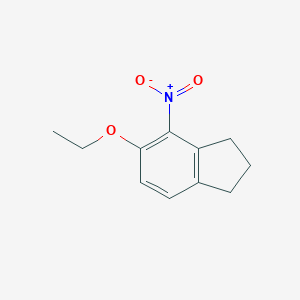
![4-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B64367.png)
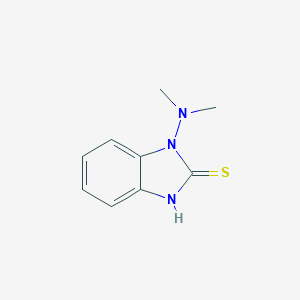
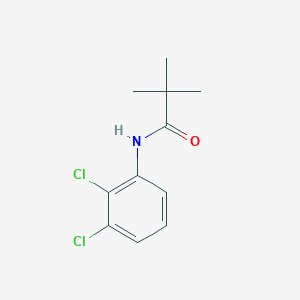
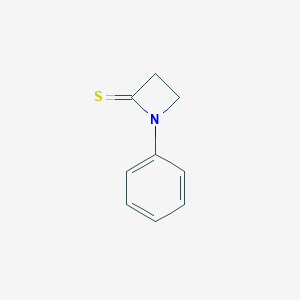
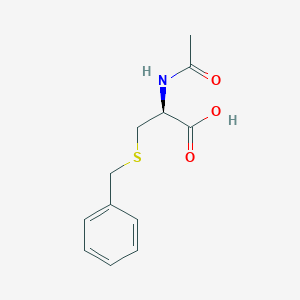
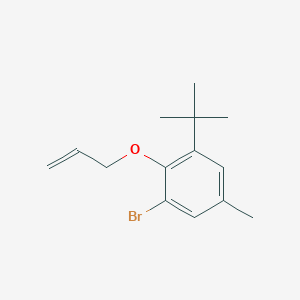
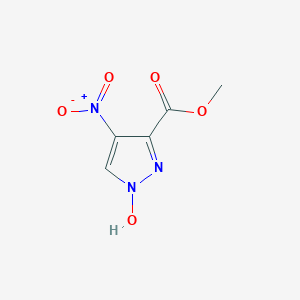
![Furo[2,3-c]pyridine-3-ethanamine](/img/structure/B64378.png)
